4-Amino-N-methylpiperidine-1-carboxamide hydrochloride
Description
4-Amino-N-methylpiperidine-1-carboxamide hydrochloride is a piperidine derivative featuring a methyl-substituted carboxamide group and a hydrochloride salt. Piperidine scaffolds are widely utilized in pharmaceuticals due to their conformational flexibility and ability to interact with biological targets. The methyl substituent likely influences solubility, bioavailability, and electronic properties compared to bulkier analogs like the phenyl derivative.
Properties
IUPAC Name |
4-amino-N-methylpiperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-9-7(11)10-4-2-6(8)3-5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIWDZOQBDSNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-93-4 | |
| Record name | 1-Piperidinecarboxamide, 4-amino-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4-Amino-N-methylpiperidine-1-carboxamide hydrochloride involves several steps. One common method includes the reaction of N-methylpiperidine with phosgene to form N-methylpiperidine-1-carbonyl chloride, which is then reacted with ammonia to yield N-methylpiperidine-1-carboxamide. This intermediate is further reacted with ammonia to introduce the amino group at the 4-position, resulting in 4-Amino-N-methylpiperidine-1-carboxamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Chemical Reactions Analysis
4-Amino-N-methylpiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
4-Amino-N-methylpiperidine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Amino-N-methylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Studies: SHELX programs are widely used for crystallographic refinement of small molecules, including piperidine derivatives .
- Ecological and Toxicological Data :
Both compounds lack comprehensive assessments of persistence, bioaccumulation, or toxicity . The phenyl variant’s safety data are preliminary, and the methyl analog remains unstudied. - Analytical Challenges: While RP-HPLC methods are validated for compounds like amitriptyline hydrochloride , analogous protocols for this compound require development.
Biological Activity
4-Amino-N-methylpiperidine-1-carboxamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine backbone with an amino group and a carboxamide functional group. This unique structure contributes to its diverse biological activities. The dihydrochloride form enhances its solubility, making it suitable for various applications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator , modulating the activity of these targets and leading to various biological effects. Notably, it has been studied for its potential to inhibit protein kinases, which are crucial in cell signaling pathways associated with cancer and other diseases .
Biological Activities
1. Antimicrobial Properties:
Research indicates that the compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism likely involves disrupting microbial cell function through enzyme inhibition .
2. Anticancer Potential:
The compound has shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. Studies suggest that it may induce apoptosis (programmed cell death) in cancer cells .
3. Neurological Applications:
Due to its structural similarity to biologically active molecules, this compound is being investigated for potential therapeutic applications in neurological disorders .
Case Studies
Case Study 1: Inhibition of Kinases
A study evaluated the inhibitory effects of the compound on various protein kinases. Results showed significant inhibition of specific kinases involved in cancer signaling pathways, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a pyrrolo-pyrimidine moiety | Selective inhibitor of PKB with good bioavailability |
| N-Methylpiperazine | Similar piperazine structure | Lacks carboxamide functionality |
| 4-(4-Chloro-benzyl)piperidine | Benzyl substitution on piperidine | Exhibits different biological activity profiles |
The uniqueness of this compound lies in its specific combination of functional groups, which confers distinct chemical properties and biological activities compared to other piperidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

